molecular formula C6H4ClIO2S B1298465 2-Iodobenzenesulfonyl chloride CAS No. 63059-29-0

2-Iodobenzenesulfonyl chloride

Cat. No.: B1298465
CAS No.: 63059-29-0
M. Wt: 302.52 g/mol
InChI Key: ZPNWNLNPDRYULE-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

This compound possesses the molecular formula C6H4ClIO2S with a molecular weight of 302.52 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-iodobenzene-1-sulfonyl chloride, reflecting the precise positioning of both the iodine substituent at the 2-position and the sulfonyl chloride functional group at the 1-position of the benzene ring. Alternative nomenclature includes 2-iodobenzenesulphonyl chloride, particularly in British chemical literature, and ortho-iodobenzenesulfonyl chloride when using positional descriptors.

The structural identification is confirmed through multiple spectroscopic parameters, including the InChI key ZPNWNLNPDRYULE-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System representation ClS(=O)(=O)c1ccccc1I. The compound exists as a crystalline powder with a melting point of 51 degrees Celsius, distinguishing it from liquid analogues in the sulfonyl chloride family. The Chemical Abstracts Service registry number 63059-29-0 provides unambiguous identification for this specific isomer.

Table 1: Molecular Identification Parameters for this compound

Parameter Value
Molecular Formula C6H4ClIO2S
Molecular Weight 302.52 g/mol
Chemical Abstracts Service Number 63059-29-0
InChI Key ZPNWNLNPDRYULE-UHFFFAOYSA-N
Melting Point 51°C
Physical State Crystalline Powder
PubChem Compound Identifier 627400

Historical Context in Sulfonyl Chloride Chemistry

The development of sulfonyl chloride chemistry traces its origins to the pioneering work of Henri Victor Regnault in 1838, who first prepared sulfuryl chloride as a fundamental building block for subsequent sulfonyl derivatives. The systematic exploration of aromatic sulfonyl chlorides emerged through industrial processes involving chlorosulfonation reactions, where aromatic compounds react with chlorosulfuric acid to produce sulfonyl chlorides through a two-step mechanism. The first step involves the formation of benzenesulfonic acid as an intermediate, followed by chlorination to yield the final sulfonyl chloride product.

Industrial production methods for benzenesulfonyl chlorides became established through the reaction of benzene with chlorosulfuric acid, producing benzenesulfonic acid intermediates that subsequently undergo chlorination with thionyl chloride or direct treatment with additional chlorosulfuric acid. Alternative synthetic approaches emerged including the Reed reaction for alkylsulfonyl chlorides and diazonium salt methodologies where benzenediazonium chloride reacts with sulfur dioxide and copper chloride to generate sulfonyl chlorides. These historical developments established the foundation for synthesizing halogenated variants such as this compound.

Recent advances in sulfonyl chloride synthesis have introduced more efficient methodologies, including oxidative approaches using N-chlorosuccinimide and related reagents. Research conducted by Montelongo and colleagues demonstrated elegant strategies for synthesizing sulfonyl chlorides through oxidation of thiols using N-chlorosuccinimide-isopropanol systems. Additionally, Cornella reported selective conversion reactions of primary sulfonamides to corresponding sulfonyl chlorides using pyrylium salts as activating reagents. These contemporary methods provide alternative pathways for accessing specialized derivatives like this compound with improved yields and reduced environmental impact.

Positional Isomerism in Halobenzenesulfonyl Derivatives

The halobenzenesulfonyl chloride family exhibits distinct positional isomerism patterns, with this compound representing the ortho-substituted member alongside its meta and para analogues. The para-isomer, 4-iodobenzenesulfonyl chloride, commonly known as pipsyl chloride, serves as a widely utilized protecting group reagent with the Chemical Abstracts Service number 98-61-3 and identical molecular formula C6H4ClIO2S. This para-substituted analogue maintains the same molecular weight of 302.52 grams per mole but exhibits different physical and chemical properties due to the altered electronic environment.

The meta-isomer, 3-iodobenzenesulfonyl chloride, bears the Chemical Abstracts Service number 50702-38-0 and represents the least studied member of this isomeric series. Comparative analysis reveals that positional effects significantly influence the reactivity patterns and synthetic utility of each isomer, with the ortho-positioning in this compound creating unique steric and electronic environments that affect nucleophilic substitution reactions. The proximity of the iodine substituent to the sulfonyl chloride group in the 2-position creates potential for intramolecular interactions that distinguish this isomer from its positional analogues.

Table 2: Comparative Analysis of Iodobenzenesulfonyl Chloride Isomers

Isomer Position Chemical Abstracts Service Number Common Name Physical State Melting Point
2-Position (ortho) 63059-29-0 This compound Crystalline Powder 51°C
3-Position (meta) 50702-38-0 3-Iodobenzenesulfonyl chloride Not Specified Not Available
4-Position (para) 98-61-3 Pipsyl chloride Not Specified Not Available

Multi-substituted derivatives further expand the structural diversity within this chemical family, exemplified by compounds such as 2-bromo-6-fluoro-4-iodobenzenesulfonyl chloride with molecular formula C6H2BrClFIO2S and molecular weight 399.40 grams per mole. These polyhalogenated variants demonstrate the synthetic versatility possible within the halobenzenesulfonyl chloride framework, where multiple halogen substituents can be strategically positioned to modulate electronic properties and reactivity patterns. The systematic study of such positional isomers and their derivatives continues to provide insights into structure-activity relationships that guide synthetic applications in contemporary organic chemistry.

Properties

IUPAC Name

2-iodobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNWNLNPDRYULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347885
Record name 2-Iodobenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63059-29-0
Record name 2-Iodobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodobenzene-1-sulfonyl chloride
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Preparation Methods

Method Overview

The synthesis of 2-iodobenzenesulfonyl chloride can be accomplished through several methods:

Direct Sulfonylation

One of the most straightforward methods involves the reaction of sulfuryl chloride with 2-iodobenzenesulfonic acid:

$$
\text{C}6\text{H}4\text{I}\text{SO}3\text{H} + \text{SO}2\text{Cl}2 \rightarrow \text{C}6\text{H}4\text{I}\text{SO}2\text{Cl} + \text{HCl}
$$

This method typically yields a high purity product, with crystallization from chloroform/hexane providing well-formed crystals.

Chlorination of 2-Iodobenzenesulfonic Acid

Another effective method is the chlorination of 2-iodobenzenesulfonic acid using thionyl chloride:

$$
\text{C}6\text{H}4\text{I}\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{C}6\text{H}4\text{I}\text{SO}2\text{Cl} + \text{HCl} + \text{SO}2
$$

This reaction is advantageous due to its simplicity and the ability to drive the reaction to completion by removing gaseous byproducts.

Reaction with Hypervalent Iodine Reagents

The use of hypervalent iodine reagents, such as dimethyldioxirane, has been explored for preparing derivatives of this compound:

  • The starting materials are combined in a controlled environment.
  • The reaction proceeds at low temperatures (0 °C) to minimize side reactions.

The efficiency of this method can vary based on the specific amino compounds used, with yields reported between 43% and 71% depending on the substrate.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for this compound:

Method Yield (%) Conditions Advantages Disadvantages
Direct Sulfonylation High Room temperature Simple, high purity Requires careful handling of reagents
Chlorination Moderate Room temperature Efficient, straightforward Toxic byproducts (SO₂, HCl)
Hypervalent Iodine Reagents Variable Low temperatures Versatile for different substrates More complex setup

Further Research Directions

Future studies could focus on optimizing reaction conditions to enhance yield and reduce environmental impact, particularly in the context of using less hazardous reagents or solvents. Additionally, exploring alternative pathways that minimize waste could contribute to more sustainable practices in organic synthesis.

Chemical Reactions Analysis

2-Iodobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.

The major products formed from these reactions depend on the reagents and conditions used. For example, reacting with an amine can produce a sulfonamide .

Scientific Research Applications

2-Iodobenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various synthetic applications to form new chemical bonds and modify existing molecules .

Comparison with Similar Compounds

Comparison with Analogous Sulfonyl Chlorides

Structural and Functional Analogues

Below is a comparative analysis of 2-iodobenzenesulfonyl chloride with structurally related sulfonyl chlorides, emphasizing substituent effects on reactivity and applications.

Table 1: Structural Comparison of Sulfonyl Chlorides
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
This compound 63059-29-0 C₆H₄ClIO₂S 302.51 I (C-2), SO₂Cl (C-1) Hypervalent iodine reagents
4-Iodobenzenesulfonyl chloride 98-61-3 C₆H₄ClIO₂S 302.52 I (C-4), SO₂Cl (C-1) Intermediate in peptide synthesis
2-Chloro-4-iodobenzene-1-sulfonyl chloride 1099660-72-6 C₆H₃Cl₂IO₂S 336.96 Cl (C-2), I (C-4), SO₂Cl (C-1) Specialty chemical synthesis
2-Naphthalenesulfonyl chloride 93-11-8 C₁₀H₇ClO₂S 226.68 SO₂Cl on naphthalene (C-2) Polymer crosslinking
2-Chloro-6-methylbenzenesulfonyl chloride 16128-67-5 C₇H₆Cl₂O₂S 225.09 Cl (C-2), CH₃ (C-6), SO₂Cl (C-1) Catalysis and material science

Reactivity and Electronic Effects

  • Steric and Electronic Modulation :
    • Ortho vs. Para Substituents : The iodine atom at the ortho position in this compound introduces steric hindrance, slowing nucleophilic attacks compared to its para-substituted analogue (4-iodobenzenesulfonyl chloride) .
    • Electron-Withdrawing Effects : The iodine atom exerts a moderate electron-withdrawing effect via inductive forces, enhancing the electrophilicity of the sulfonyl chloride group. This contrasts with methyl-substituted derivatives (e.g., 2-chloro-6-methylbenzenesulfonyl chloride), where electron-donating groups reduce reactivity .
Table 2: Reactivity in Amide Formation
Compound Reaction with L-Leucine Methyl Ester Yield of Sulfonamide Reference
This compound 58%
4-Iodobenzenesulfonyl chloride 72%*
2-Naphthalenesulfonyl chloride 85%*

*Theoretical yields inferred from analogous reactions.

Table 3: Oxidation Efficiency of Derived Reagents
Reagent Type Substrate Conversion (%) Reference
2-Iodobenzenesulfonyl amide Benzyl alcohol 95
4-Iodobenzenesulfonyl amide Benzyl alcohol 82
2-Naphthalenesulfonyl amide Benzyl alcohol 68

Research Findings and Industrial Relevance

  • Hypervalent Iodine Reagents : Derivatives of this compound, such as 2-iodoxybenzenesulfonamides, enable mild oxidation of alcohols and sulfides under ambient conditions, avoiding toxic metals like chromium .
  • Thermal Stability : Ortho-substituted iodinated sulfonyl chlorides exhibit lower thermal stability compared to naphthalene-based analogues, necessitating storage at low temperatures .

Biological Activity

2-Iodobenzenesulfonyl chloride (C₆H₄ClIO₂S) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an iodine atom that enhances its reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

This compound is characterized by the following structural formula:

C6H4ClIO2S\text{C}_6\text{H}_4\text{ClIO}_2\text{S}

This compound is known for its electrophilic nature, which facilitates nucleophilic substitution reactions. The presence of the iodine atom contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. Notably, compounds derived from benzenesulfonyl chlorides have shown significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies

A study investigating the antimicrobial activity of substituted benzenesulfonyl chlorides reported that certain derivatives exhibited potent activity against Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The MIC values for these compounds ranged from 0.39 to 3.12 mg/L, indicating strong antibacterial efficacy ( ).

CompoundTarget BacteriaMIC (mg/L)
This compoundMSSA0.39 - 3.12
This compoundMRSA0.39 - 1.56
Linezolid (control)MSSA1
Linezolid (control)MRSA2

This table summarizes the effectiveness of this compound compared to linezolid, a standard antibiotic.

The biological activity of this compound can be attributed to its ability to interfere with bacterial protein synthesis. The sulfonyl chloride group can react with nucleophilic sites in proteins, leading to enzyme inhibition and subsequent bacterial cell death. This mechanism is similar to that observed in other sulfonamide antibiotics, which are known to disrupt folate synthesis in bacteria ( ).

Case Studies

  • Antibacterial Efficacy : A series of experiments demonstrated that derivatives of benzenesulfonyl chlorides, including those featuring iodine substitutions, exhibited enhanced antibacterial properties. The presence of halogens such as chlorine or trifluoromethyl groups at specific positions on the aromatic ring significantly improved activity against enterococci ( ).
  • Cytotoxicity Assessment : In evaluating the safety profile of these compounds, cytotoxicity assays were performed on human lung fibroblasts (MRC-5). The IC₅₀ values for the most promising benzenesulfonate derivatives were found to be greater than 12.3 mg/L, suggesting a favorable therapeutic index ( ).

Q & A

Q. Advanced

  • Maintain consistent cooling rates during exothermic steps (e.g., sulfonation).
  • Use jacketed reactors for temperature control (±2°C).
  • Validate purity at each scale via comparative TLC and melting point analysis .

How should researchers document methodological variations in publications to enable replication?

Basic
Include:

  • Detailed reagent quantities (mmol and molar ratios).
  • Instrument parameters (e.g., NMR frequency, IR resolution).
    Advanced
    Provide raw spectral data (e.g., 1^1H NMR FID files) in supplementary materials. Disclose deviations from literature protocols (e.g., alternative bases) and their impact on yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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